N-(2-bromo-4-methylphenyl)formamide
Description
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8BrNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-5H,1H3,(H,10,11) |
InChI Key |
ZOAPATFIPBXQJA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC=O)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares key structural and physical properties of N-(2-bromo-4-methylphenyl)formamide with related compounds:
Key Observations :
- Electronic Effects: The bromine atom in this compound increases electrophilicity at the formamide group, while the methyl group stabilizes the aromatic ring through electron donation. In contrast, nitro groups (e.g., in FANFT) drastically enhance electrophilicity, contributing to metabolic activation and carcinogenicity .
- Spectral Trends : The C=O stretch in IR spectra (~1686–1677 cm⁻¹) is consistent across formamide derivatives. Nitro groups (e.g., in FANFT) exhibit distinct UV absorbance at 400 nm .
Preparation Methods
Hypervalent Iodine-Mediated Transamidation
Bis(trifluoroacetoxy)iodobenzene (PIFA) promotes transamidation between 2-bromo-4-methylaniline and dimethylformamide (DMF) or formic acid. Key steps include:
-
Reagents : PIFA (1 equiv.), DMF (2 mL), 2-bromo-4-methylaniline (1 equiv.)
-
Mechanism : PIFA activates the formyl donor (DMF or HCOOH), enabling nucleophilic attack by the amine (Figure 2 ).
Table 1 : Optimization of PIFA-mediated formylation
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| PIFA Equivalence | 1.0 | Maximizes yield (86%) |
| Temperature | 100°C | <50°C reduces yield by 40% |
| Solvent | DMF | Higher polarity improves efficiency |
Iron-Catalyzed Reductive Formylation with CO₂
Nano-iron powder enables reductive formylation using CO₂ as a C1 source:
-
Reagents : Fe (2 equiv.), CO₂ (1 atm), KI (10 mol%), DMF (solvent).
-
Mechanism : CO₂ is reduced to formate intermediates, which react with the amine.
Advantages : Sustainable (uses CO₂), avoids toxic formylating agents.
Limitations : Requires inert atmosphere and specialized equipment.
Multi-Step Synthesis via Intermediate Bromination
Bromination of 4-Methylformanilide
4-Methylformanilide undergoes electrophilic aromatic bromination:
Table 2 : Bromination optimization
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Solvent | Acetic acid | Minimizes di-bromination |
| Temperature | 0–5°C | Prevents ring oxidation |
| Br₂ Equivalence | 1.05 | Limits over-bromination |
Acetamide Bromination and Hydrolysis
A two-step sequence starting from N-(4-methylphenyl)acetamide:
-
Bromination : NBS (1 equiv.) in CCl₄, 80°C, 4 h (yield: 85%).
-
Hydrolysis : 6 M HCl, reflux, 2 h to convert acetamide to formamide.
Challenges : Hydrolysis conditions may degrade brominated aromatic rings.
Sonogashira Coupling and Alkyne-Carbonyl Metathesis
A novel route involves palladium-catalyzed coupling followed by cyclization:
-
Sonogashira Coupling : 2-Bromo-4-methylaniline + terminal alkyne → aryl alkyne.
-
Formylation : Alkyne-carbonyl metathesis with DMF under BF₃ catalysis.
Comparative Analysis of Methods
Table 3 : Method comparison for N-(2-bromo-4-methylphenyl)formamide synthesis
| Method | Yield (%) | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| PIFA-mediated | 82–86 | High | Moderate | Low (toxic reagents) |
| Fe/CO₂ reductive | 73–79 | Medium | High | High (CO₂ utilization) |
| Bromination-hydrolysis | 63–67 | Low | High | Moderate (waste HCl) |
| Sonogashira-metathesis | 70–75 | Very high | Low | Low (Pd usage) |
Reaction Optimization and Troubleshooting
Common Side Reactions
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-(2-bromo-4-methylphenyl)formamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation of 2-bromo-4-methylaniline using formic acid derivatives (e.g., formyl chloride) under reflux in anhydrous conditions. A base like pyridine or triethylamine neutralizes byproducts (e.g., HCl) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aniline to formylating agent) and inert atmospheres to prevent hydrolysis. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification, with typical yields of 65–75% .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H NMR should show a singlet at δ ~8.1 ppm for the formamide proton and aromatic protons between δ 6.8–7.5 ppm.
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 228.09 (CHBrNO) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to confirm purity >98% .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is light-sensitive and prone to hydrolysis. Store in amber vials under nitrogen at –20°C. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when protected from moisture .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles and torsion angles. For example, the Br–C–C–N dihedral angle is critical for assessing steric effects. Atomic displacement parameters (ADPs) refine thermal motion models . A recent study reported a C–Br bond length of 1.90 Å and C–N–O angle of 120°, consistent with resonance stabilization .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. The bromine atom’s electron-withdrawing effect lowers the LUMO energy (–1.8 eV), favoring SAr reactions at the 2-position. Solvent effects (e.g., DMF vs. THF) are modeled using the Polarizable Continuum Model (PCM) .
Q. How can researchers address contradictory bioactivity results in studies involving this compound?
- Methodological Answer : Discrepancies in biological assays (e.g., IC values) may arise from impurity profiles or solvent residues. Validate results using:
- Dose-response curves with triplicate measurements.
- Metabolite screening (e.g., LC-MS/MS) to rule out degradation products. For example, formamide hydrolysis to 2-bromo-4-methylaniline under physiological conditions can confound cytotoxicity assays .
Q. What strategies mitigate challenges in synthesizing derivatives of this compound with enhanced pharmacological properties?
- Methodological Answer : Focus on regioselective functionalization:
- Suzuki coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh) catalyst and KCO base in DMF/HO (80°C, 12h).
- Reductive amination : Introduce secondary amines via NaBHCN-mediated reduction of imine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
